molecular formula C23H21N3O2S3 B2733898 N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260943-65-4

N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No. B2733898
M. Wt: 467.62
InChI Key: KAJGMTYCARHDAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S3 and its molecular weight is 467.62. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Potential as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors

Research has highlighted the synthesis of analogues related to the chemical structure of interest, demonstrating significant potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes critical in the folate pathway and targeted for cancer therapy. A study by Gangjee et al. (2008) focused on the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, identifying compounds with potent dual inhibitory activities against human TS and DHFR. This research underscores the compound's relevance in designing novel antitumor agents with enhanced efficacy and selectivity (Gangjee, Qiu, Li, & Kisliuk, 2008).

Glutaminase Inhibitor Analogues for Cancer Therapy

Another application involves the design and synthesis of analogues as glutaminase inhibitors, a therapeutic strategy for cancer treatment. Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, aiming to identify compounds with potent GLS inhibition and favorable drug-like properties. Their findings highlighted analogues with similar potency and better solubility compared to BPTES, offering insights into developing more effective cancer therapies by targeting glutaminase (Shukla, Ferraris, Thomas, Stathis, et al., 2012).

Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

Research has also delved into the synthesis and antitumor activity of new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives. A study by Hafez and El-Gazzar (2017) synthesized novel compounds demonstrating potent anticancer activity against various human cancer cell lines, indicating the chemical structure's potential as a backbone for developing new anticancer drugs (Hafez & El-Gazzar, 2017).

Inhibition of Dihydrofolate Reductase from Pathogens

Gangjee et al. (2007) synthesized classical and nonclassical antifolates targeting DHFR from pathogens causing opportunistic infections, indicating the compound's potential utility in treating infections in immunocompromised patients. This research highlights the adaptability of the chemical structure in addressing not only cancer but also infectious diseases (Gangjee, Zeng, Talreja, McGuire, et al., 2007).

properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S3/c27-20(24-18-8-7-15-4-1-2-6-17(15)18)14-31-23-25-19-10-13-30-21(19)22(28)26(23)11-9-16-5-3-12-29-16/h1-6,10,12-13,18H,7-9,11,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJGMTYCARHDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CSC3=NC4=C(C(=O)N3CCC5=CC=CS5)SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1H-inden-1-yl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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